molecular formula C52H34 B173886 9,9',10,10'-Tetraphenyl-2,2'-bianthracene CAS No. 172285-72-2

9,9',10,10'-Tetraphenyl-2,2'-bianthracene

Cat. No.: B173886
CAS No.: 172285-72-2
M. Wt: 658.8 g/mol
InChI Key: BHPFDLWDNJSMOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene typically involves the coupling of anthracene derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 9,9’,10,10’-Tetraphenyl-2,2’-bianthracene may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired product .

Properties

IUPAC Name

2-(9,10-diphenylanthracen-2-yl)-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H34/c1-5-17-35(18-6-1)49-41-25-13-15-27-43(41)51(37-21-9-3-10-22-37)47-33-39(29-31-45(47)49)40-30-32-46-48(34-40)52(38-23-11-4-12-24-38)44-28-16-14-26-42(44)50(46)36-19-7-2-8-20-36/h1-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPFDLWDNJSMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C8C(=C7C=C6)C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the planar structure of TPBA influence its photophysical properties compared to the more common 9,9'-bianthracene?

A1: Unlike the twisted structure of 9,9'-bianthracene, TPBA exhibits a notably planar conformation due to reduced steric hindrance between the anthracene units []. This planar structure leads to a significant overlap of electron orbitals between the anthracene moieties, resulting in strong short-range charge transfer coupling []. Consequently, TPBA displays an adiabatic mixture of locally-excited and charge-transfer states, which are sensitive to the polarity of the surrounding environment []. This sensitivity allows for tuning the optoelectronic properties of TPBA by simply changing the solvent polarity, making it a promising material for applications like organic light-emitting diodes (OLEDs) [].

Q2: What are the advantages of using TPBA as a host material for green fluorescent emitters in OLEDs?

A2: TPBA demonstrates excellent performance as a host material for green fluorescent emitters like 10-(2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6 7 8-ij]quinolizin-11-one (C545T) in OLED devices []. When used in a simple three-layer OLED structure, TPBA doped with C545T as the emitting layer achieved a high external quantum efficiency of nearly 10% []. This impressive efficiency remained consistent over a wide range of current densities (2–100 mA/cm2) []. Furthermore, the device exhibited high current and power efficiencies, highlighting TPBA's potential for developing high-performance OLEDs [].

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